molecular formula C18H18N4O2 B6424513 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-64-4

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B6424513
CAS No.: 2034350-64-4
M. Wt: 322.4 g/mol
InChI Key: TWROWSBNLXXHLW-UHFFFAOYSA-N
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Description

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a combination of pyrrole, pyrrolidine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is formed by coupling the pyrrole, pyrrolidine, and oxadiazole rings under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and interactions.

Industry

    Sensors: The compound can be used in the development of sensors for detecting specific molecules or environmental conditions.

    Coatings: It can be used in coatings to provide protective or functional properties.

Mechanism of Action

The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring but lacks the pyrrolidine and oxadiazole rings.

    4-phenylpyrrolidine: Contains the pyrrolidine ring but lacks the pyrrole and oxadiazole rings.

    1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrrole and pyrrolidine rings.

Uniqueness

The uniqueness of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-9-5-8-16(21)18(23)22-10-14(13-6-3-2-4-7-13)15(11-22)17-19-12-24-20-17/h2-9,12,14-15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWROWSBNLXXHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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